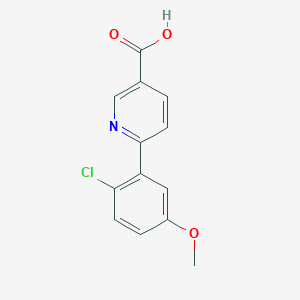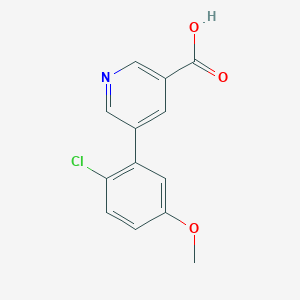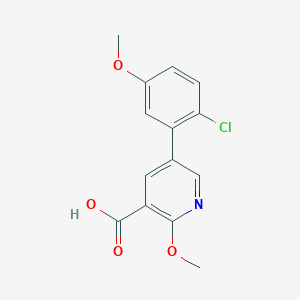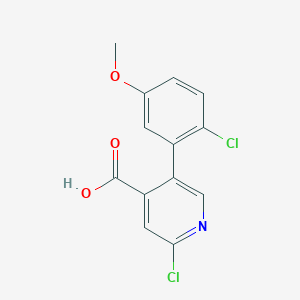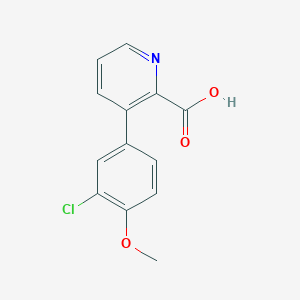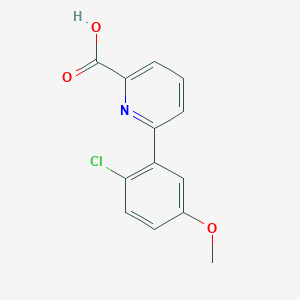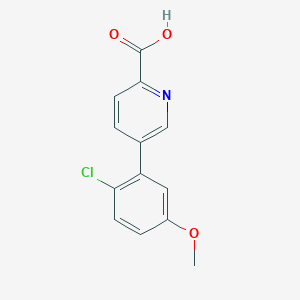
4-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%, more commonly referred to as CMPA, is a synthetic compound with a wide variety of uses in scientific research. CMPA is a white, crystalline solid that is soluble in both water and organic solvents. It has a molecular weight of 238.6 g/mol and a melting point of 167-168°C. CMPA is a versatile compound that is used in many different types of experiments, including enzymatic reactions, protein synthesis, and drug synthesis.
作用機序
CMPA acts as an inhibitor of enzymes, such as proteases, aminopeptidases, and other enzymes involved in protein synthesis. It also acts as a substrate for the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. CMPA also acts as a chelator, binding to metal ions such as zinc and copper, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
CMPA has a wide range of biochemical and physiological effects. CMPA has been shown to inhibit the activity of proteases, aminopeptidases, and other enzymes involved in protein synthesis. It also acts as a substrate for the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. CMPA also binds to metal ions such as zinc and copper, and can be used to study the structure and function of proteins.
実験室実験の利点と制限
CMPA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. It is also a versatile compound, with many different applications in scientific research. However, CMPA does have some limitations. CMPA is a relatively unstable compound, and its solubility in water is limited. Additionally, CMPA is a potent inhibitor of enzymes, and its use in enzymatic reactions must be carefully monitored to ensure that the desired results are achieved.
将来の方向性
There are several potential future directions for CMPA. CMPA could be used to study the structure and function of proteins, as well as the metabolism of various drugs. CMPA could also be used to develop new drugs for the treatment of various diseases. Additionally, CMPA could be used to study the effects of environmental pollutants on human health. Finally, CMPA could be used to develop new methods of drug delivery, such as transdermal patches or nanoparticles.
合成法
CMPA can be synthesized using a variety of different methods, depending on the desired purity of the product. The most common method of synthesis is the reaction of 4-methoxyphenol with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide. This reaction yields a crude product that can be purified by recrystallization. This method of synthesis yields a product with a purity of 95%.
科学的研究の応用
CMPA has a wide range of applications in scientific research. It is used in enzymatic reactions, protein synthesis, and drug synthesis. CMPA is also used in studies of the structure and function of proteins, as well as studies of the metabolism of various drugs. CMPA has also been used in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(6-10(12)14)9-4-5-15-11(7-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZALUHNCBXLXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


